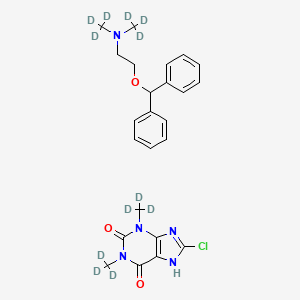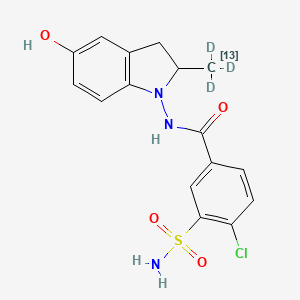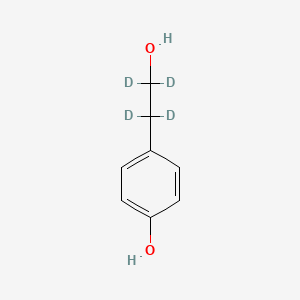
Dimenhydrinate-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimenhydrinate-d12 is a deuterated form of dimenhydrinate, a medication commonly used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. Dimenhydrinate is a combination of diphenhydramine and 8-chlorotheophylline in a salt form. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to the presence of deuterium atoms, which can be traced more easily in analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimenhydrinate-d12 involves the deuteration of diphenhydramine and 8-chlorotheophylline. The process typically starts with the preparation of deuterated diphenhydramine, which can be achieved by reacting diphenhydramine with deuterated reagents under specific conditions. Similarly, 8-chlorotheophylline is deuterated using deuterated solvents and catalysts. The two deuterated compounds are then combined to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimenhydrinate-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in 8-chlorotheophylline is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Dimenhydrinate-d12 is widely used in scientific research due to its deuterated nature, which allows for precise tracking in pharmacokinetic and metabolic studies. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the effects of deuterium on reaction rates.
Biology: Employed in metabolic studies to understand the biotransformation of dimenhydrinate in biological systems.
Medicine: Used in clinical research to investigate the pharmacokinetics and pharmacodynamics of dimenhydrinate.
Industry: Utilized in the development of new formulations and delivery systems for dimenhydrinate.
Mécanisme D'action
Dimenhydrinate-d12 exerts its effects through the combined actions of diphenhydramine and 8-chlorotheophylline Diphenhydramine acts as an antagonist of H1 histamine receptors in the vestibular system, reducing nausea and vomiting 8-chlorotheophylline, on the other hand, acts as a stimulant by blocking adenosine receptors, counteracting the sedative effects of diphenhydramine
Comparaison Avec Des Composés Similaires
Dimenhydrinate-d12 can be compared with other similar compounds such as:
Diphenhydramine: The primary active component of dimenhydrinate, used as an antihistamine and sedative.
8-chlorotheophylline: A stimulant that counteracts the sedative effects of diphenhydramine.
Meclizine: Another antihistamine used to treat motion sickness, with a longer duration of action compared to dimenhydrinate.
Promethazine: An antihistamine with strong sedative effects, used to treat nausea and vomiting.
This compound is unique due to its deuterated nature, which allows for more precise tracking and study in scientific research. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of dimenhydrinate.
Propriétés
Formule moléculaire |
C24H28ClN5O3 |
|---|---|
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine;8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)/i2*1D3,2D3 |
Clé InChI |
NFLLKCVHYJRNRH-RLNBIOQVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl.[2H]C([2H])([2H])N(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C([2H])([2H])[2H] |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)



![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
